molecular formula C14H17BF2N2 B183774 Pyrromethene 546 CAS No. 121207-31-6

Pyrromethene 546

Cat. No.: B183774
CAS No.: 121207-31-6
M. Wt: 262.11 g/mol
InChI Key: DRJHPEGNOPSARR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrromethene 546, also known as BODIPY 493/503, is a chemical compound with the empirical formula C14H17BF2N2 . It is known for its fluorescence properties and has been used as a thermal probe to measure the temperature of microfluid .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it’s worth noting that the synthesis of similar compounds has been reported .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of boron, fluorine, and nitrogen atoms in addition to carbon and hydrogen . The compound has a molecular weight of 262.11 .


Chemical Reactions Analysis

This compound is known for its fluorescence properties. It has been found that adding sorbitol, fluorescence anisotropy increases, and fluorescence lifetime decreases . It has also been found that this compound has a potential to be used as a thermal probe to measure the temperature of microfluid .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 262.11 . It has been used in fluorescence studies, and its fluorescence properties have been extensively analyzed .

Scientific Research Applications

Electronic States and Spectroscopic Characteristics

Pyrromethene 546 (PM546) has been extensively studied for its electronic states and spectroscopic characteristics. Theoretical calculations reveal that PM546 can be identified as a cyclic cyanine-like structure dye, with slightly non-planar pyrrol rings due to steric hindrance. This structure is important as the excitation to the first excited singlet S1 state does not cause significant geometrical changes, corroborated by the small Stokes shift observed experimentally. The absorption and fluorescence characteristics of PM546 are satisfactorily described by semiempirical methods, and the electronic transition between the ground S0 and excited S1 states is crucial for its application in laser technologies (Prieto et al., 2004).

Lasing Characteristics and Photostability

Research into the lasing characteristics of PM546 shows it has excellent laser properties, including a wide laser wavelength tuning range, which surpasses that of traditional laser dyes like rhodamine 6G. This makes PM546 a potential candidate for all-solid-state laser materials (Yuan et al., 2004). Additionally, studies focusing on improving the photostability and lasing efficiency of PM546 derivatives have led to the synthesis of new compounds with enhanced photophysical properties. These derivatives demonstrate significant improvement in lasing parameters and photostability, essential for liquid dye lasers (Mula et al., 2008).

Photophysical Properties and Molecular Structure

The molecular structure and photophysical properties of PM546 and related dyes have been examined to optimize their laser performance. Studies include analyses of UV–Vis absorption, fluorescence spectra, and fluorescence decay curves in various solvents and polymeric matrices. Quantum mechanical calculations also contribute to understanding the photophysical behavior of these dyes, revealing mechanisms like internal conversion, electron flow through the π-system, and the formation of an intramolecular charge transfer state (Arbeloa et al., 2005).

Solid-State Applications

PM546's application in solid-state matrices has also been a subject of research. The lasing characteristics of PM546 in solid polymer matrices like PMMA have shown increased photostability and efficiency, which is crucial for developing solid-state laser technologies (Ahmad et al., 2002). Furthermore, studies have demonstrated that the addition of certain compounds to PM546 can enhance its photostability and lasing efficiency in both solution and solid-state forms (Valiev et al., 2013).

Future Directions

Pyrromethene 546 and related products are available for scientific research . Its potential use as a thermal probe suggests possible future applications in temperature measurement of microfluid .

Properties

IUPAC Name

2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BF2N2/c1-8-6-10(3)18-13(8)12(5)14-9(2)7-11(4)19(14)15(18,16)17/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJHPEGNOPSARR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C)C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563812
Record name {2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene-kappaN)ethyl]-3,5-dimethyl-1H-pyrrolato-kappaN}(difluoro)boron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121207-31-6
Record name Pyrromethene 546
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121207-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene-kappaN)ethyl]-3,5-dimethyl-1H-pyrrolato-kappaN}(difluoro)boron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [[(3,5-Dimethyl-1H-pyrrol-2-yl)(3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrromethene 546
Reactant of Route 2
Pyrromethene 546
Reactant of Route 3
Pyrromethene 546

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.